MFCD31714270
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,3,4-oxadiazole . Oxadiazole derivatives have been reported to exhibit potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
While specific synthesis information for this compound is not available, a general method for synthesizing 1,3,4-oxadiazole derivatives involves the reaction of semicarbazides with sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature .Mécanisme D'action
Target of Action
The compound, C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride, is a derivative of the 1,3,4-oxadiazole class . This class of compounds has been found to exhibit potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacterial strains . Therefore, the primary targets of this compound are likely to be key proteins or enzymes in these bacteria that are essential for their survival and proliferation.
Mode of Action
These compounds are known to interact with their targets in bacteria, leading to inhibition of bacterial growth . The trifluoromethoxy group in the compound may enhance its interaction with the target, thereby increasing its antibacterial potency .
Biochemical Pathways
The affected biochemical pathways are likely related to essential processes in the targeted bacteria, such as cell wall synthesis, protein synthesis, or DNA replication. The compound’s interaction with its targets disrupts these processes, leading to the inhibition of bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of growth of the targeted bacteria, including MRSA and other Gram-positive bacterial strains . This leads to a decrease in the bacterial population, thereby helping to control the infection.
Propriétés
IUPAC Name |
[5-[3-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2.ClH/c11-10(12,13)18-7-3-1-2-6(4-7)9-16-15-8(5-14)17-9;/h1-4H,5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFUZLNZDFIZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NN=C(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.